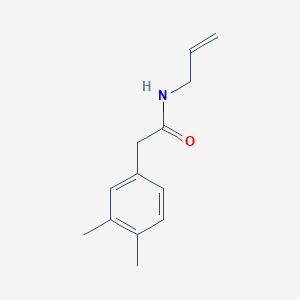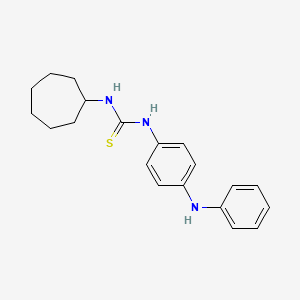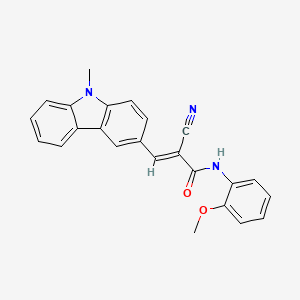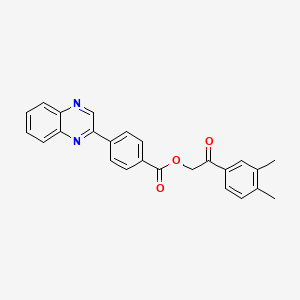![molecular formula C20H21N3OS B4697570 N,N-diethyl-3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4697570.png)
N,N-diethyl-3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]acrylamide
Vue d'ensemble
Description
N,N-diethyl-3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]acrylamide, also known as DETA, is a synthetic compound that has been extensively studied for its potential use in scientific research. DETA belongs to the class of pyrazole-based compounds and has been found to exhibit a wide range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N,N-diethyl-3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]acrylamide is not fully understood, but it has been found to modulate various signaling pathways, including the NF-kB and MAPK pathways. It has also been found to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Biochemical and Physiological Effects:
N,N-diethyl-3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]acrylamide has been found to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to induce apoptosis in cancer cells. It has also been found to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-diethyl-3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]acrylamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Orientations Futures
There are several future directions for research on N,N-diethyl-3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]acrylamide, including its potential use as a therapeutic agent for various diseases, its mechanism of action, and its potential toxicity. Further studies are needed to determine its optimal dosage and administration route, as well as its potential for drug development. Additionally, studies are needed to investigate the potential use of N,N-diethyl-3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]acrylamide in combination with other drugs or therapies for enhanced efficacy.
Applications De Recherche Scientifique
N,N-diethyl-3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]acrylamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Propriétés
IUPAC Name |
(Z)-N,N-diethyl-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-3-22(4-2)19(24)13-12-16-15-23(17-9-6-5-7-10-17)21-20(16)18-11-8-14-25-18/h5-15H,3-4H2,1-2H3/b13-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLDYKQLDGVVME-SEYXRHQNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C=CC1=CN(N=C1C2=CC=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C=C\C1=CN(N=C1C2=CC=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1,2-ethynediyldi-4,1-phenylene)bis[(4-fluorophenyl)methanone]](/img/structure/B4697504.png)


![N-{4-[(dimethylamino)carbonyl]phenyl}-2,3-dimethyl-1,4-dioxo-1,2,3,4-tetrahydro-6-phthalazinecarboxamide](/img/structure/B4697527.png)
![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarbothioamide](/img/structure/B4697541.png)

![2-{[4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4697561.png)
![methyl 1-(4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanoyl)-1H-indole-3-carboxylate](/img/structure/B4697567.png)

![N-(4-chlorophenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4697577.png)
![2-{[(2-cyclohexylethyl)thio]methyl}-1H-benzimidazole](/img/structure/B4697579.png)

![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B4697591.png)
![4-chloro-N-[2-(4-chloro-3-nitrophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]benzamide](/img/structure/B4697597.png)